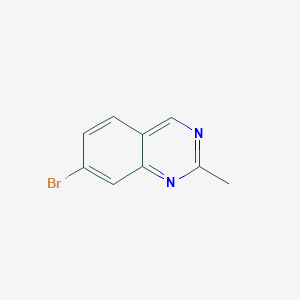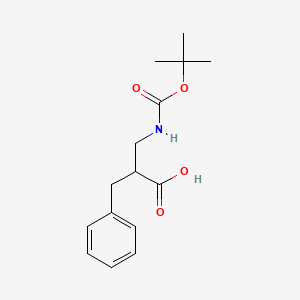
1-(2-Bromophenyl)-5-chloro-1-oxopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of halogenated compounds similar to "1-(2-Bromophenyl)-5-chloro-1-oxopentane" can be complex, involving multiple steps and the potential for enantiomeric purity. For instance, the paper titled "Facile synthesis of enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane" outlines a 7-step synthesis process starting from a ketone precursor and achieving enantiomeric purity through the resolution of diastereomeric esters . This suggests that a similar approach could be employed for the synthesis of "1-(2-Bromophenyl)-5-chloro-1-oxopentane," with careful attention to the stereochemistry of the molecule.
Molecular Structure Analysis
The molecular structure of halogenated compounds can be determined using techniques such as X-ray crystallography. The paper "Structure Moléculaire et Cristalline du Bromo-5 Tetraphényl-1,2,3,4 Cyclopentadiène" provides an example of how X-ray analysis can be used to determine the angles between phenyl groups and the central ring of a brominated cyclopentadiene . This information is crucial for understanding the three-dimensional arrangement of atoms in a molecule, which affects its reactivity and physical properties.
Chemical Reactions Analysis
Halogenated compounds can undergo a variety of chemical reactions. The paper "Tricyclo[2.1.0.01,3]pentane" describes the reaction of a bromo-chloro compound with methyllithium, leading to the formation of cyclopentadiene and an intermediate tricyclopentane . This indicates that "1-(2-Bromophenyl)-5-chloro-1-oxopentane" could also participate in reactions with organolithium compounds, potentially leading to interesting cyclic structures or rearrangements.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated compounds are influenced by their molecular structure. The paper "Reaction with alcohols of 1-bromo(chloro)-1,2-epoxyheptafluorobutanes and 1,2-epoxyperfluorobutane" discusses the reactivity of bromo- and chloro-epoxides with alcohols, leading to the formation of esters . This suggests that "1-(2-Bromophenyl)-5-chloro-1-oxopentane" may also react with alcohols to form esters, and its reactivity could be influenced by the steric and electronic effects of the bromo and chloro substituents.
Applications De Recherche Scientifique
Brominated and Chlorinated Compounds in Scientific Research
Synthesis and Organic Chemistry Applications Compounds similar to 1-(2-Bromophenyl)-5-chloro-1-oxopentane often serve as key intermediates in organic synthesis, including the development of pharmaceuticals, agrochemicals, and other industrially relevant chemicals. For example, a study on the practical synthesis of 2-Fluoro-4-bromobiphenyl highlights the challenges and solutions in synthesizing brominated biphenyl compounds, which are crucial for manufacturing certain anti-inflammatory materials (Qiu et al., 2009).
Environmental Impact and Toxicology The environmental impact and toxicology of brominated and chlorinated compounds, including their role as persistent organic pollutants, have been a significant area of research. Studies on polybrominated dibenzo-p-dioxins and dibenzofurans (PBDDs and PBDFs) provide insights into the potential health risks and environmental persistence of these compounds, suggesting that brominated analogs of well-known toxic compounds like dioxins and furans exhibit similar health risks (Mennear & Lee, 1994).
Pharmacological Research In pharmacological research, the modulation of specific functional groups in compounds like 1-(2-Bromophenyl)-5-chloro-1-oxopentane can lead to the development of new drugs. For instance, the study of S-1, a drug used in cancer treatment, involves detailed analysis of its components, including a chlorinated compound, highlighting the importance of chlorination in drug efficacy (Miyamoto et al., 2014).
Material Science and Flame Retardants Brominated flame retardants, which might share some structural similarities with 1-(2-Bromophenyl)-5-chloro-1-oxopentane, have been extensively studied for their applications in improving fire safety in consumer goods. However, their environmental persistence and potential health impacts have also been subjects of concern (Zuiderveen et al., 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2-bromophenyl)-5-chloropentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClO/c12-10-6-2-1-5-9(10)11(14)7-3-4-8-13/h1-2,5-6H,3-4,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMKKIHXEPLPGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCCCl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621999 |
Source


|
| Record name | 1-(2-Bromophenyl)-5-chloropentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
487058-92-4 |
Source


|
| Record name | 1-(2-Bromophenyl)-5-chloropentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[2-(Dimethylamino)-4-pyridinyl]methanol](/img/structure/B1291514.png)






